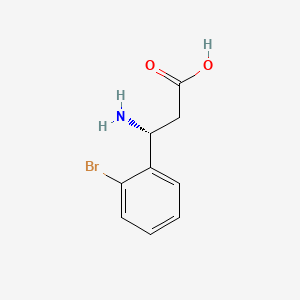

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-Amino-3-(2-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a brominated phenyl group attached to the central carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(2-bromo-phenyl)-propionic acid typically involves the following steps:

Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces a bromine atom to the phenyl ring.

Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced. This can be achieved using ammonia (NH3) or an amine derivative under controlled conditions.

Resolution of Enantiomers: The resulting mixture of enantiomers is separated using chiral resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-3-Amino-3-(2-bromo-phenyl)-propionic acid may involve large-scale bromination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the ®-enantiomer.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, resulting in the formation of hydroxy derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to mimic natural amino acids, facilitating its incorporation into peptide sequences. This capability enables researchers to design novel therapeutics with enhanced efficacy and specificity for biological targets.

Case Studies in Drug Development

- Neurotransmitter Modulation : Research indicates that this compound can act as an inhibitor of specific neurotransmitter receptors, potentially influencing neurotransmission pathways. Studies have shown its effectiveness in modulating the activity of receptors associated with neurological conditions, suggesting its utility in drug discovery for neuropharmacological applications.

- ACE Inhibitors : The compound has been identified as a suitable intermediate in the preparation of angiotensin-converting enzyme (ACE) inhibitors, which are critical in treating hypertension and heart failure. Its synthesis from D-phenylalanine highlights its relevance in pharmaceutical chemistry .

Biochemical Research

In biochemical assays, this compound is employed to evaluate the biological activity of new drug candidates. Its ability to form hydrogen bonds enhances its interaction with enzymes and proteins, making it valuable for studying protein-ligand interactions.

Applications in Biochemical Assays

- Protein Binding Studies : The compound's structural similarity to phenylalanine allows researchers to investigate its binding affinities with various proteins, providing insights into enzyme mechanisms and interaction dynamics.

- Enzyme Mechanism Studies : It is used to explore enzyme mechanisms by acting as a substrate or inhibitor, thereby elucidating the roles of specific amino acids in enzymatic reactions .

Chemical Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its unique reactivity profile allows chemists to create complex molecules efficiently.

Synthetic Applications

- Building Block for Complex Molecules : The compound can undergo various chemical reactions such as oxidation and substitution, making it useful for synthesizing more complex organic structures .

- Solid-Phase Peptide Synthesis : Researchers incorporate this compound into peptides using solid-phase peptide synthesis techniques, which can lead to the development of peptides with unique properties not found in natural sequences.

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may enhance binding affinity to certain targets, while the amino and carboxyl groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

®-3-Amino-3-phenyl-propionic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.

®-3-Amino-3-(4-bromo-phenyl)-propionic acid: Bromine atom is positioned differently on the phenyl ring, affecting its interactions and reactivity.

®-3-Amino-3-(2-chloro-phenyl)-propionic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

Uniqueness: ®-3-Amino-3-(2-bromo-phenyl)-propionic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Activité Biologique

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, commonly referred to as (R)-Boc-3-Amino-3-(2-bromo-phenyl)-propionic acid in its protected form, is a chiral molecule with potential applications in biological and medicinal chemistry. This compound is characterized by its unique structural features, including a brominated phenyl group and an amino acid backbone, which contribute to its biological activity.

Structural Overview

The compound's structure can be described as follows:

- Chirality : The presence of a chiral center at the carbon atom adjacent to the carboxylic acid group.

- Bromine Substitution : The bromine atom at the 2-position on the phenyl ring enhances the compound's reactivity and interaction with biological targets.

- Functional Groups : The amino group allows for hydrogen bonding, while the carboxylic acid group can participate in ionic interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound can modulate enzyme activity through binding interactions, which may enhance or inhibit enzymatic functions depending on the target.

- Protein-Ligand Interactions : The amino and carboxylic groups facilitate binding to protein targets, influencing their conformational states and biological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially serving as an inhibitor or activator depending on the context of the interaction.

- Anticancer Potential : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation .

- Protein Engineering Applications : Its unique structure makes it a valuable building block in peptide synthesis and protein engineering, allowing researchers to explore new therapeutic avenues .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Interaction

A study demonstrated that the compound could effectively inhibit specific proteases involved in cancer progression. The brominated phenyl group was found to enhance binding affinity, leading to significant inhibition of enzyme activity in vitro.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay against various tumor cell lines, this compound showed promising results with an IC50 value indicating effective dose-dependent cytotoxicity. This suggests potential for further development as an anticancer agent .

Study 3: Protein-Ligand Binding

Molecular docking studies revealed that this compound binds preferentially to certain protein targets, mimicking key residues involved in natural ligand interactions. This highlights its potential utility in drug design and development.

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Boc-(R)-3-Amino-4-(2-bromo-phenyl)-butyric acid | Similar structure but different substitution pattern. |

| Boc-(R)-3-Amino-4-(3-bromo-phenyl)-butyric acid | Variation in bromine position may alter biological activity. |

| Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid | Comparison highlights unique properties of (R)-bromophenyl compound. |

Propriétés

IUPAC Name |

(3R)-3-amino-3-(2-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETRFEPZCAGEMK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.